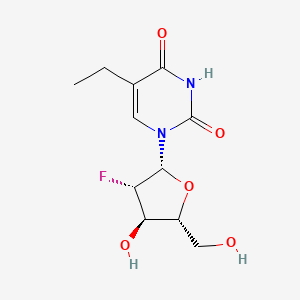

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

Description

Properties

IUPAC Name |

5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFJAJRDLUUIOA-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232433 | |

| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83546-42-3 | |

| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of 2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU)

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), a significant nucleoside analog with potent antiviral properties and applications in positron emission tomography (PET) imaging.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the synthetic strategy, key reaction mechanisms, step-by-step experimental protocols, and methods for purification and characterization. By elucidating the causality behind experimental choices and grounding protocols in established literature, this guide serves as a practical resource for the laboratory-scale synthesis of this important compound.

Introduction and Strategic Overview

2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) is a pyrimidine nucleoside analog that has demonstrated significant activity against herpes simplex virus (HSV) types 1 and 2.[1][2] Its mechanism of action relies on selective phosphorylation by viral thymidine kinase, leading to its incorporation into viral DNA and subsequent chain termination. This selectivity results in potent antiviral efficacy with markedly lower cytotoxicity compared to its 5-methyl analog, FMAU, making FEAU a compelling candidate for antiviral therapy.[1][2]

The synthesis of FEAU presents several stereochemical challenges, primarily centered on the controlled formation of the N-glycosidic bond to yield the biologically active β-anomer. The core synthetic strategy involves the coupling of two key building blocks: a suitably protected 2-deoxy-2-fluoroarabinofuranosyl donor and the 5-ethyluracil nucleobase.

The overall synthetic workflow can be visualized as a convergent process, where the sugar and base moieties are prepared separately and then coupled in a crucial glycosylation step, followed by final deprotection.

Sources

The Dawn of a New Nucleoside Era: A Technical Guide to the Discovery and Enduring Impact of 2'-Fluoroarabinofuranosyl Nucleosides

Abstract

The strategic incorporation of fluorine into nucleoside scaffolds has perennially been a cornerstone of medicinal chemistry, yielding compounds with profound therapeutic implications. Among these, the 2'-fluoroarabinofuranosyl nucleosides stand out as a class of molecules that have fundamentally reshaped the landscape of antiviral and anticancer chemotherapy. This in-depth technical guide navigates the historical milestones, pivotal synthetic innovations, and mechanistic intricacies that underpin the discovery and development of these remarkable therapeutic agents. We will journey from the early pioneering work that first introduced the 2'-fluoroarabino configuration to the rational design and synthesis of blockbuster drugs such as gemcitabine, clofarabine, and sofosbuvir. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a detailed examination of key experimental protocols and the causal relationships that drive the design and function of these life-saving molecules.

The Genesis of a Fluorinated Legacy: Early Discoveries and Key Pioneers

The story of 2'-fluoroarabinofuranosyl nucleosides is one of incremental innovation, built upon the foundational work of visionary chemists. In the mid-20th century, the field of nucleoside chemistry was burgeoning, with a growing appreciation for the therapeutic potential of modifying the natural building blocks of DNA and RNA. The introduction of a fluorine atom, with its unique steric and electronic properties, was a particularly tantalizing strategy.

A pivotal moment in this narrative was the early work of Jack J. Fox and his colleagues at the Sloan-Kettering Institute for Cancer Research. Their explorations into fluorinated pyrimidine nucleosides laid crucial groundwork. They were among the first to systematically investigate the synthesis and biological activity of nucleosides with fluorine substitutions on the sugar moiety. Their initial methods often involved the challenging chemistry of opening anhydro nucleosides with hydrogen fluoride, a testament to their experimental tenacity.[1]

Building on this foundation, the research of Kyoichi A. Watanabe , another luminary in the field, was instrumental in developing more controlled and versatile synthetic routes to 2'-fluorinated nucleosides. His work, often in collaboration with Fox, led to the development of methodologies that are still influential today. A significant breakthrough was the first reported synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) in 1993, a discovery that opened the door to a new class of antisense oligonucleotides with enhanced stability and binding affinity.

The translation of these fundamental discoveries into clinically impactful drugs was driven by scientists like Lawrence W. Hertel at Eli Lilly and Company. Hertel and his team were instrumental in the development of gemcitabine (Gemzar®), a 2',2'-difluoro-2'-deoxycytidine analogue that has become a frontline treatment for a variety of solid tumors.[2][3] Their work showcased the power of rational drug design, specifically targeting enzymes involved in DNA synthesis.

In the antiviral arena, the contributions of John C. Martin have been profound. His leadership in the development of antiviral nucleoside and nucleotide analogs, particularly during his tenure at Gilead Sciences, led to groundbreaking therapies for HIV/AIDS and viral hepatitis. While not solely focused on 2'-fluoroarabinofuranosyl nucleosides, his work fostered an environment of innovation that undoubtedly influenced the development of drugs like sofosbuvir.[4][5][6]

These pioneers, through their ingenuity and perseverance, transformed the curiosity of fluorine incorporation into a powerful strategy for combating human disease, setting the stage for the development of a generation of life-saving medicines.

The Art and Science of Synthesis: Crafting the 2'-Fluoroarabino Scaffold

The synthesis of 2'-fluoroarabinofuranosyl nucleosides is a testament to the elegance and precision of modern organic chemistry. The key challenge lies in the stereoselective introduction of the fluorine atom at the 2'-position of the arabinofuranose ring, a feat that has been accomplished through a variety of innovative strategies.

The Cornerstone of Fluorination: The DAST Reaction

A workhorse in the synthesis of many fluorinated organic molecules, diethylaminosulfur trifluoride (DAST) , has been a pivotal reagent in the preparation of 2'-fluoroarabinofuranosyl nucleosides.[7] The reaction typically proceeds via an SN2 mechanism, with the hydroxyl group at the 2'-position of a suitably protected ribofuranose precursor being displaced by a fluoride ion with inversion of configuration. This stereochemical outcome is crucial for establishing the desired arabino configuration.

The choice of protecting groups on the sugar is critical to the success of the DAST fluorination. Bulky silyl ethers or acyl groups are often employed to protect the 3'- and 5'-hydroxyls, influencing the reactivity of the 2'-hydroxyl and preventing unwanted side reactions. The causality behind this choice lies in balancing the need for a stable, yet readily removable, protecting group that does not interfere with the fluorination step.

The Vorbrüggen Glycosylation: Forging the Nucleosidic Bond

Once the fluorinated sugar moiety is in hand, the next critical step is the formation of the N-glycosidic bond with the desired nucleobase. The Vorbrüggen glycosylation is a widely employed and highly effective method for this transformation.[3][8] This reaction typically involves the coupling of a silylated nucleobase with a protected glycosyl halide or acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

The mechanism of the Vorbrüggen glycosylation is thought to proceed through the formation of a key oxocarbenium ion intermediate from the glycosyl donor. The silylated nucleobase then attacks this electrophilic species, predominantly from the β-face, to afford the desired β-nucleoside. The stereoselectivity of this reaction is a critical factor, and it is often influenced by the nature of the protecting groups on the sugar and the reaction conditions. The use of a participating group at the C2' position of the sugar can further enhance the β-selectivity through the formation of a cyclic intermediate that blocks α-attack.

From Bench to Bedside: Landmark 2'-Fluoroarabinofuranosyl Nucleoside Drugs

The true measure of the success of this class of compounds lies in their profound impact on clinical medicine. Several 2'-fluoroarabinofuranosyl nucleosides have been successfully developed into blockbuster drugs for the treatment of cancer and viral infections.

Gemcitabine: A Pillar in Cancer Chemotherapy

Gemcitabine (dFdC), a 2',2'-difluoro-2'-deoxycytidine analogue, stands as a testament to the power of rational drug design.[9][10][11] Initially investigated for its antiviral properties, its potent anticancer activity soon became apparent.[12]

Mechanism of Action: Gemcitabine is a prodrug that is intracellularly phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[10] These metabolites exert their cytotoxic effects through a dual mechanism:

-

Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA.[11] This depletion of the deoxyribonucleotide pool enhances the incorporation of dFdCTP into DNA.

-

DNA Chain Termination: dFdCTP is incorporated into elongating DNA strands by DNA polymerases. After the incorporation of one more deoxynucleotide, the DNA polymerase is unable to proceed further, leading to "masked" chain termination and the induction of apoptosis.[9]

Clinical Significance: Gemcitabine was first approved by the FDA in 1996 and is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[8]

Clofarabine: A New Generation Purine Nucleoside Analogue

Clofarabine is a second-generation purine nucleoside analogue that has demonstrated significant efficacy in the treatment of hematological malignancies, particularly in pediatric acute lymphoblastic leukemia.[13][14]

Mechanism of Action: Similar to gemcitabine, clofarabine is phosphorylated to its active 5'-triphosphate metabolite. This metabolite inhibits both DNA polymerase and ribonucleotide reductase, leading to the inhibition of DNA synthesis and repair.[13][14] Clofarabine also induces apoptosis by disrupting mitochondrial function.

Clinical Significance: Clofarabine offers a valuable therapeutic option for patients with relapsed or refractory leukemias, highlighting the continued potential of the 2'-fluoroarabino scaffold in oncology.

Sofosbuvir: A Revolution in Hepatitis C Treatment

Sofosbuvir is a prime example of the successful application of 2'-fluoroarabinofuranosyl nucleoside chemistry to the field of antiviral therapy. This nucleotide analogue is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[15]

Mechanism of Action: Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form. This active metabolite mimics the natural substrate of the HCV NS5B polymerase and is incorporated into the growing viral RNA chain, leading to chain termination and the inhibition of viral replication.[15]

Clinical Significance: The introduction of sofosbuvir-based regimens has revolutionized the treatment of chronic hepatitis C, offering a highly effective and well-tolerated cure for the vast majority of patients.

Experimental Protocols: A Practical Guide to Synthesis

To provide a tangible understanding of the chemistry involved, this section outlines a generalized, step-by-step protocol for the synthesis of a 2'-deoxy-2'-fluoro-β-D-arabinonucleoside, a common precursor to many of the drugs discussed.

Synthesis of a Protected 2'-Deoxy-2'-fluoroarabinofuranosyl Bromide

This protocol details the preparation of a key intermediate for glycosylation.

Step 1: Fluorination of a Protected Ribofuranose

-

To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add diethylaminosulfur trifluoride (DAST) (3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose.

Step 2: Bromination of the Fluorinated Sugar

-

Dissolve the fluorinated sugar from Step 1 in a minimal amount of DCM.

-

Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) and stir at room temperature for 2-4 hours.

-

Dilute the reaction mixture with DCM and wash carefully with ice-cold water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide, which is typically used immediately in the next step without further purification.

Vorbrüggen Glycosylation with a Silylated Nucleobase

This protocol describes the coupling of the fluorinated sugar with a pyrimidine base.

Step 1: Silylation of the Nucleobase

-

Suspend the desired pyrimidine nucleobase (e.g., thymine or cytosine) in hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate and heat the mixture to reflux until the solution becomes clear.

-

Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase as an oil or solid.

Step 2: Glycosylation Reaction

-

Dissolve the silylated nucleobase from Step 1 in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane under an inert atmosphere.

-

Add a solution of the crude arabinofuranosyl bromide from Protocol 4.1 in the same solvent.

-

Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected 2'-deoxy-2'-fluoro-β-D-arabinonucleoside.

Step 3: Deprotection

-

Dissolve the protected nucleoside in a solution of methanolic ammonia or sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin or by the addition of acetic acid.

-

Concentrate the mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to obtain the final 2'-deoxy-2'-fluoro-β-D-arabinonucleoside.

Visualizing the Science: Diagrams and Workflows

To further illuminate the concepts discussed, the following diagrams provide visual representations of key structures, mechanisms, and synthetic pathways.

Caption: General chemical structure of a 2'-fluoroarabinofuranosyl nucleoside.

Caption: A generalized workflow for the synthesis of 2'-fluoroarabinofuranosyl nucleosides.

Future Horizons and Concluding Remarks

The journey of 2'-fluoroarabinofuranosyl nucleosides, from their conceptualization to their current status as indispensable medicines, is a compelling narrative of scientific innovation. The unique properties conferred by the 2'-fluoroarabino substitution – enhanced metabolic stability, favorable conformational pre-organization for binding to target enzymes, and potent biological activity – have solidified their place in the pantheon of successful drug scaffolds. [4][16] Looking ahead, the field continues to evolve. The development of novel fluorination reagents and more efficient, stereoselective glycosylation methods will undoubtedly accelerate the discovery of new therapeutic agents. Furthermore, the application of 2'F-ANA in antisense and RNAi technologies continues to be an exciting area of research, with the potential to address a wide range of diseases at the genetic level.

References

-

Damha, M. J., & Watts, J. K. (2008). 2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers. Canadian Journal of Chemistry, 86(6), 481-495. [Link]

-

Kothapalli, Y., Lesperance, T. A., Jones, R. A., Chu, C. K., & Singh, U. S. (2023). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Chemistry, 7(1), 1. [Link]

-

Elzagheid, M. I., Viazovkina, E., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3514–3524. [Link]

-

De Clercq, E. (2021). Tribute to John C. Martin at the Twentieth Anniversary of the Breakthrough of Tenofovir in the Treatment of HIV Infections. Pharmaceuticals, 14(5), 459. [Link]

-

Hertel, L. W., et al. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85-88. [Link]

-

Howell, H. G., Brodfuehrer, P. R., Brundidge, S. P., Benigni, D. A., & Sapino, C. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85-88. [Link]

-

Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

Bonate, P. L., Arthaud, L., Cantrell, W. R., Stephenson, K., Secrist, J. A., & Weitman, S. (2006). Discovery and development of clofarabine: a nucleoside analogue for treating cancer. Nature Reviews Drug Discovery, 5(10), 855-863. [Link]

-

Whitley, R. J., & Prichard, M. N. (2021). Commentary: John C. Martin (1951–2021). Journal of the International AIDS Society, 24(5), e25732. [Link]

-

Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(Supplement 5), v7-v12. [Link]

-

Montgomery, J. A., & Shortnacy, A. T. (1986). 2-Fluoro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: a new potent antitumor agent. Journal of Medicinal Chemistry, 29(11), 2389-2392. [Link]

-

Brown, D., Bisset, K., & Linclau, B. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 51-61. [Link]

-

Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleosidsynthesen, XXII. Nucleosidsynthese mit Trimethylsilyltriflat und -perchlorat als Katalysatoren. Chemische Berichte, 114(4), 1234-1255. [Link]

-

Clark, J. L., Hollecker, L., Mason, J. C., Stuyver, L. J., Otto, M. J., & Schinazi, R. F. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504-5508. [Link]

-

Hertel, L. W., Kroin, J. S., Misner, J. W., & Tustin, J. M. (1988). Synthesis of 2-deoxy-2, 2-difluoro-D-ribofuranose and 2-deoxy-2, 2-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry, 53(11), 2406-2409. [Link]

- US Patent 5,034,518. (1991). 2-fluoro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl) adenine nucleosides.

- US Patent 6,949,640. (2005).

-

National Academy of Sciences. (2019, May 6). John C. Martin - 2019 NAS Award for Chemistry in Service to Society [Video]. YouTube. [Link]

-

Synapse. (2024, July 17). What is the mechanism of Gemcitabine? Patsnap. [Link]

-

Howell, H. G., Brodfuehrer, P. R., Brundidge, S. P., Benigni, D. A., & Sapino, C. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85–88. [Link]

-

Elzagheid, M. I., Viazovkina, E., & Damha, M. J. (2002). Synthesis of Protected 2′‐Deoxy‐2′‐fluoro‐β‐D‐arabinonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 1.7.1-1.7.19. [Link]

-

Brown, D., Bisset, K., & Linclau, B. (2014). The synthesis of gemcitabine. Carbohydrate research, 387, 51–61. [Link]

-

Vorbrüggen, H. (1999). Vorbrüggen Glycosylation. In Name Reactions in Heterocyclic Chemistry (pp. 414-414). John Wiley & Sons, Inc. [Link]

-

Gmeiner, W. H., & Iversen, P. L. (2005). Synergistic antitumor interactions between gemcitabine and clofarabine in human pancreatic cancer cell lines. Cancer chemotherapy and pharmacology, 55(6), 531–538. [Link]

-

Jung, M. E., & Berliner, J. A. (2009). Efficient syntheses of clofarabine and gemcitabine from 2-deoxyribonolactone. Organic letters, 11(20), 4584–4587. [Link]

-

Keating, G. M. (2015). Sofosbuvir: a review of its use in patients with chronic hepatitis C. Drugs, 75(6), 675–688. [Link]

- CN103641874A - Preparation method of gemcitabine hydrochloride - Google Patents. (n.d.).

-

Andrey K. (2015, April 22). Glycosylation and Glycoproteins [Video]. YouTube. [Link]

-

Elzagheid, M. I., Viazovkina, E., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic acids research, 28(18), 3514–3524. [Link]

Sources

- 1. EP3134537B1 - Method for the synthesis of clofarabine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Vorbrüggen Glycosylation [drugfuture.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 6. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 11. Oncology [pharmacology2000.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clofarabine synthesis - chemicalbook [chemicalbook.com]

- 15. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU)

Executive Summary

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil, commonly known as FEAU, is a pyrimidine nucleoside analog belonging to the 2'-fluoro-arabinofuranosyl uracil series. Initially synthesized and investigated in the 1980s as part of a broader effort to develop potent antiviral agents, FEAU has demonstrated significant and selective activity, primarily against members of the Herpesviridae family.[1] Its mechanism of action is predicated on viral-specific enzymatic activation, affording it a high therapeutic index in preclinical models. This guide provides a comprehensive overview of the in vitro antiviral spectrum of FEAU, delineates its molecular mechanism of action, presents detailed protocols for its evaluation, and summarizes key structure-activity relationship insights. Furthermore, it touches upon the compound's notable transition from a therapeutic candidate to a valuable tool in molecular imaging as a positron emission tomography (PET) tracer for reporter gene expression.[2][3][4]

Introduction to FEAU: A Nucleoside Analog with Targeted Action

FEAU is a structural analog of thymidine. The key modifications—a fluorine atom at the 2' "up" (arabino) position of the sugar ring and an ethyl group at the 5-position of the uracil base—are critical to its biological activity. These alterations transform a basic nucleoside building block into a molecule that can be selectively weaponized by virus-infected cells. Developed alongside other potent analogs like FIAU (iodo derivative) and FMAU (methyl derivative), FEAU's unique 5-ethyl substituent modulates its substrate specificity for viral enzymes and its overall antiviral potency.[1][5] The primary therapeutic rationale for developing such compounds is to exploit unique viral enzymes that are absent or have different substrate specificities in uninfected host cells, thereby minimizing off-target toxicity.

Core Mechanism of Action: Viral-Specific Bioactivation

The selectivity of FEAU against herpesviruses is not inherent to the compound itself but is conferred by its metabolic activation pathway, which is preferentially initiated by a viral enzyme. This multi-step process ensures that the cytotoxic potential of the drug is largely confined to virus-infected cells.

The bioactivation cascade proceeds as follows:

-

Cellular Uptake: FEAU, being a nucleoside analog, is transported into both infected and uninfected host cells.

-

Viral-Specific Monophosphorylation: This is the rate-limiting and selectivity-determining step. In cells infected with herpesviruses such as Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), the virus-encoded thymidine kinase (TK) recognizes FEAU as a substrate and efficiently catalyzes its conversion to FEAU-monophosphate.[2][3] Host cellular thymidine kinases have a much lower affinity for FEAU, resulting in minimal activation in uninfected cells.

-

Host Cell Kinase-Mediated Phosphorylation: Once the monophosphate is formed, host cellular kinases (e.g., GMP kinase, NDP kinase) further phosphorylate it to FEAU-diphosphate and subsequently to the active FEAU-triphosphate form.

-

Inhibition of Viral DNA Polymerase: The resulting FEAU-triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), at the viral DNA polymerase.[6] Its incorporation into the growing viral DNA chain leads to premature chain termination, effectively halting viral genome replication.[7]

In Vitro Antiviral Spectrum

FEAU's primary strength lies in its potent activity against DNA viruses that encode their own thymidine kinase, most notably members of the Herpesviridae family.

Herpesviridae

-

Herpes Simplex Virus (HSV-1 and HSV-2): FEAU demonstrates potent activity against both HSV-1 and HSV-2.[5][8] Its efficacy is comparable to other established antiherpetic nucleoside analogs. The high substrate affinity for HSV-encoded thymidine kinase makes these viruses particularly susceptible.

-

Varicella-Zoster Virus (VZV): VZV, the causative agent of chickenpox and shingles, is also highly susceptible to FEAU.[9][10] Like HSV, VZV possesses a viral thymidine kinase that efficiently phosphorylates FEAU, initiating the antiviral cascade.

-

Cytomegalovirus (CMV): FEAU was originally investigated as a potential treatment for CMV infections.[1]

-

Epstein-Barr Virus (EBV): While specific data for FEAU against EBV is not extensively published, the related L-nucleoside analog, L-FMAU, has been shown to be a potent and selective inhibitor of EBV replication.[11] This suggests that the 2'-fluoroarabinofuranosyl scaffold is amenable to targeting EBV, although the precise activity of the D-enantiomer FEAU requires further specific investigation.

Hepadnaviridae

-

Hepatitis B Virus (HBV): Direct in vitro studies of FEAU against HBV are limited in the public domain. However, extensive research on the closely related analog, FIAU, provides a strong rationale for this class of compounds. FIAU was found to be a potent inhibitor of HBV replication in human hepatoblastoma cell lines, inhibiting viral replication with an IC50 of 0.90 µM.[12] The mechanism is dependent on phosphorylation by host cell kinases, as HBV does not encode its own thymidine kinase.[12] This reliance on host enzymes for activation in HBV-infected cells represents a different mechanistic paradigm compared to its action against herpesviruses and can be associated with a different toxicity profile.

Quantitative Efficacy and Selectivity

The efficacy of an antiviral compound is not solely defined by its potency (EC50) but critically by its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (EC50). A higher SI value indicates a wider therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HSV-1 | Vero | Data Varies | >100 | High | [5][8] |

| HSV-2 | Vero | Data Varies | >100 | High | [8] |

| HBV (FIAU) | 2.2.15 cells | 0.90 | 344.3 | 382.6 | [12] |

Note: Specific EC50 values for FEAU can vary between studies and specific viral strains. The data for FIAU is included to illustrate the potential activity of this class of compounds against HBV.

Standardized Methodologies for In Vitro Evaluation

To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. The following protocols describe the core methodologies for determining the antiviral efficacy and cytotoxicity of compounds like FEAU.

Protocol: Determination of Antiviral Activity via Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect host cells from the virus-induced destruction known as the cytopathic effect.

Principle: In the absence of an effective antiviral, the virus will replicate and cause widespread cell death. An effective compound will inhibit viral replication and preserve cell viability, which can be measured using a cell-permeable dye like Neutral Red.

Step-by-Step Methodology:

-

Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero cells for HSV) at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a 2x stock of FEAU at various concentrations through serial dilution in cell culture medium.

-

Infection and Treatment: Once cells are confluent, remove the growth medium. Add the diluted compound to triplicate wells. Subsequently, add a standardized amount of virus (e.g., at a Multiplicity of Infection of 0.01) to the compound-containing wells.

-

Controls: Include "cell control" wells (cells, no virus, no compound), "virus control" wells (cells, virus, no compound), and "compound toxicity" wells (cells, no virus, compound at each concentration).

-

Incubation: Incubate the plate at 37°C with 5% CO2 until 80-90% CPE is observed in the virus control wells (typically 2-4 days).

-

Quantification of Cell Viability:

-

Remove the medium from all wells.

-

Add a solution of Neutral Red stain (e.g., 50 µg/mL) to each well and incubate for ~2 hours to allow for uptake by viable cells.

-

Wash the cells to remove excess dye.

-

Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to lyse the cells and release the incorporated dye.

-

Read the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. The 50% effective concentration (EC50) is determined by regression analysis of the dose-response curve.

Protocol: Assessment of Cytotoxicity using MTT Assay

This assay is performed in parallel to the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Step-by-Step Methodology:

-

Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the CPE assay protocol, using a parallel plate that will not be infected with the virus.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by regression analysis.[14]

Structure-Activity Relationship (SAR) Insights

Studies on a series of 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracils have provided valuable insights into the relationship between chemical structure and biological activity. Research has shown that as the length of the 5-alkyl side chain increases (e.g., from ethyl to propyl to butyl), the antiherpetic potency against HSV-1 and HSV-2 tends to decrease.[5] Concurrently, the cytotoxicity also diminishes as the size of the 5-substituent is increased.[5] This suggests that the ethyl group on FEAU represents a near-optimal balance between potent substrate recognition by viral thymidine kinase and maintaining a favorable cytotoxicity profile.

Conclusion and Future Directions

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil (FEAU) is a nucleoside analog with a well-defined in vitro profile as a potent and selective inhibitor of herpesviruses, including HSV-1, HSV-2, and VZV. Its elegant mechanism of action, relying on preferential activation by viral thymidine kinase, provides a strong basis for its high selectivity index observed in vitro. While its development as a systemic antiviral therapeutic was superseded by other agents, the very mechanism that imparts its selectivity has made it an invaluable tool for modern biomedical research. Radiolabeled [18F]FEAU is now considered an excellent PET tracer for imaging HSV-tk reporter gene expression in vivo, a powerful technique in cancer research and gene therapy.[1][2][3] Future research may continue to explore derivatives of the FEAU scaffold for activity against a broader range of viruses or to refine its properties as a molecular imaging agent.

References

-

Staschke, K. A., Colacino, J. M., Mabry, T. E., & Jones, C. D. (1994). The in Vitro Anti-Hepatitis B Virus Activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] Is Selective, Reversible, and Determined, at Least in Part, by the Host Cell. Antiviral Research, 23(1), 45-61. [Link]

-

Buursma, A. R., Koole, M., Zijlma, R., Visser, J., Sluiter, W. J., Vaalburg, W., & de Vries, E. F. (2006). 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. Nuclear Medicine Communications, 27(1), 25-30. [Link]

-

Pawar, V. A., & Mahajan, N. N. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Research International, 33(1), 114-126. [Link]

-

Tafaro, A., et al. (2021). In Vitro Anti-Epstein Barr Virus Activity of Olea europaea L. Leaf Extracts. Plants (Basel, Switzerland), 10(11), 2445. [Link]

-

Tafaro, A., et al. (2021). In Vitro Anti-Epstein Barr Virus Activity of Olea europaea L. Leaf Extracts. Plants, 10(11), 2445. [Link]

-

ResearchGate. (n.d.). Antiviral spectrum of PheoA against different RNA viruses. [Link]

-

Ying, C., et al. (1995). Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil. Molecular pharmacology, 48(4), 591–597. [Link]

-

Tjuvajev, J. G., et al. (2002). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine, 43(8), 1072-1083. [Link]

-

Kausar, S., et al. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 62. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Gnann, J. W. Jr. (1995). New antivirals with activity against varicella-zoster virus. Annals of Neurology, 34(S1), S69-S72. [Link]

-

De Clercq, E., et al. (1987). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Molecular Pharmacology, 32(4), 456-463. [Link]

-

Vigant, F., et al. (2013). Broad-spectrum antivirals against viral fusion. Nature Reviews Microbiology, 11(12), 827-839. [Link]

-

Touret, F., et al. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports, 10(1), 1-11. [Link]

-

Das, S., et al. (2023). An overview of anti-Hepatitis B virus flavonoids and their mechanisms of action. Frontiers in Pharmacology, 14, 1229606. [Link]

-

Al-Zharani, M., & Al-Dasoge, B. S. (2023). Anti-Epstein–Barr Virus Activities of Flavones and Flavonols with Effects on Virus-Related Cancers. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. [Link]

-

Shahzad, A., & Cohrs, R. J. (2012). In vitro antiviral activity of honey against varicella zoster virus (VZV): A translational medicine study for potential remedy for shingles. Translational Biomedicine, 3(2), 2. [Link]

-

World Health Organization. (2022). What are the mechanisms of action of the antivirals? In WHO Guidelines for Pharmacological Management of Influenza. World Health Organization. [Link]

-

Aslantürk, Ö. S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(10), 838. [Link]

-

Xia, S., et al. (2015). Broad-spectrum antiviral agents. Frontiers in Microbiology, 6, 1111. [Link]

-

Whitley, R. J., & Gnann, J. W. (2001). Antiviral therapy of varicella-zoster virus infections. In Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge University Press. [Link]

-

Wu, Y. H., et al. (2007). The Anti-hepatitis B Virus Activity of Boehmeria nivea Extract in HBV-viremia SCID Mice. The American Journal of Chinese Medicine, 35(2), 317-327. [Link]

-

Watanabe, K. A., et al. (1983). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Journal of Medicinal Chemistry, 26(2), 152-156. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

-

Andrei, G., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

-

University of Groningen. (2006). F-18-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. Research Portal. [Link]

-

Sun, X., et al. (2005). Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture. Molecular Imaging and Biology, 7(5), 349-357. [Link]

-

Machida, H., et al. (1979). In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 16(2), 158-163. [Link]

-

Gotor, V., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 512-517. [Link]

-

Zerboni, L., et al. (2025). Varicella-Zoster Virus (VZV). Medscape. [Link]

-

Kim, J. Y., & Lee, J. Y. (2020). Understanding Viral Infection Mechanisms and Patient Symptoms for the Development of COVID-19 Therapeutics. Cells, 9(11), 2521. [Link]

-

Wikipedia. (n.d.). Broad-spectrum antiviral drug. [Link]

-

Hepatitis B Foundation. (n.d.). Hepatitis B Reactivation Guide. [Link]

-

Tafaro, A., et al. (2025). (PDF) In Vitro Anti-Epstein Barr Virus Activity of Olea europaea L. Leaf Extracts. ResearchGate. [Link]

-

JoVE. (2022, July 12). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview [Video]. YouTube. [Link]

-

Wang, Y., et al. (2023). Antiviral activities of Artemisia vulgaris L. extract against herpes simplex virus. Journal of Traditional Chinese Medicine, 43(12), 1-8. [Link]

-

Alauddin, M. M. (2017). 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. Current Pharmaceutical Design, 23(44), 6755-6764. [Link]

-

ResearchGate. (n.d.). Mechanism of antiviral action. [Link]

-

Smee, D. F. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

-

Hancock, S. (2021, December 10). Screening FDA-approved compounds shown to possess antiviral or antimicrobial activity for SARS-CoV-2 inhibition. News-Medical.Net. [Link]

-

Niles, A. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Andrei, G., & De Clercq, E. (2021). Advances and Perspectives in the Management of Varicella-Zoster Virus Infections. Viruses, 13(6), 1146. [Link]

-

Kuang, X. B., et al. (2015). Anti-hepatitis B virus activities of friedelolactones from Viola diffusa Ging. Phytomedicine, 22(7-8), 738-744. [Link]

Sources

- 1. Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Comparison of [14C]FMAU, [3H]FEAU, [14C]FIAU, and [3H]PCV for monitoring reporter gene expression of wild type and mutant herpes simplex virus type 1 thymidine kinase in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Varicella-Zoster Virus (VZV): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 10. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections [mdpi.com]

- 11. Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Metabolic Pathway of FEAU

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) is a pyrimidine nucleoside analog that has garnered significant attention in the field of molecular imaging. Its primary application lies in its use as a reporter probe for Positron Emission Tomography (PET) to monitor the expression of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. The HSV1-tk gene is a widely utilized reporter gene in preclinical and clinical studies for tracking gene therapy vectors, monitoring cell trafficking, and assessing the efficacy of cell-based therapies. The ability to non-invasively and quantitatively image the location and magnitude of HSV1-tk expression provides invaluable insights into the dynamic biological processes in living subjects.

The efficacy of FEAU as a PET reporter probe is contingent on a series of intricate cellular and enzymatic processes. This guide provides a comprehensive technical overview of the cellular uptake and metabolic pathway of FEAU, offering field-proven insights into the causality behind its mechanism of action. We will delve into the transport of FEAU across the cell membrane, its enzymatic activation, the mechanism of its intracellular retention, and its ultimate metabolic fate.

I. Cellular Uptake of FEAU: A Journey Across the Membrane

The journey of FEAU from the extracellular space into the cell is the first critical step for its function as a reporter probe. As a nucleoside analog, FEAU hijacks the cell's natural nucleoside transport systems. Mammalian cells possess two major families of nucleoside transporters (NTs): the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1]

-

Concentrative Nucleoside Transporters (CNTs): Unlike ENTs, CNTs are sodium-dependent secondary active transporters that move nucleosides into the cell against their concentration gradient.[5][6] The three main human CNTs are hCNT1 (pyrimidine-selective), hCNT2 (purine-selective), and hCNT3 (broad selectivity).[7] As a pyrimidine analog, FEAU is a potential substrate for hCNT1 and hCNT3.[5][8] The active transport mechanism of CNTs can lead to a significant accumulation of the substrate within the cell, which is a desirable characteristic for an imaging probe.

The relative contribution of ENTs and CNTs to FEAU uptake in a specific cell type will depend on the expression levels of these transporters on the cell surface. This is a crucial consideration in experimental design, as variations in transporter expression can significantly impact the intensity of the PET signal.

Figure 2: Metabolic pathway and trapping of FEAU.

III. Ultimate Fate: Incorporation into DNA and Potential Consequences

The triphosphate form, FEAU-TP, is an analog of deoxythymidine triphosphate (dTTP) and can be recognized as a substrate by DNA polymerases. [9]This can lead to the incorporation of FEAU into newly synthesized DNA strands. [10]The presence of the 2'-fluoro group in the arabinofuranosyl sugar moiety can affect the geometry of the sugar-phosphate backbone and may lead to chain termination during DNA replication. [11][10]While the primary mechanism of signal generation for PET imaging is the intracellular accumulation of phosphorylated metabolites, the incorporation into DNA represents a potential long-term fate of FEAU in proliferating cells. The efficiency of this incorporation and the extent of chain termination are dependent on the specific DNA polymerase involved.

IV. Quantitative Data Summary

While specific kinetic constants for FEAU with all the involved transporters and enzymes are not extensively documented, data from related nucleoside analogs provide valuable context.

| Enzyme/Transporter | Substrate | Km (µM) | Vmax/kcat | Notes | Reference |

| HSV1-tk | Thymidine | ~0.5 - 1.5 | - | High affinity for the natural substrate. | [12] |

| HSV1-tk | Ganciclovir | ~5 - 50 | - | Serves as a proxy for nucleoside analog affinity. | [12] |

| hENT1 | Uridine | ~30 - 250 | - | General affinity range for a pyrimidine nucleoside. | [13][14] |

| hENT2 | Uridine | ~100 - 500 | - | Generally lower affinity than hENT1 for pyrimidines. | [13] |

| hCNT1 | Uridine | ~10 - 50 | - | High affinity for pyrimidine nucleosides. | [8] |

| Thymidylate Kinase (TMPK) | dTMP | ~5 - 20 | - | Affinity for the natural substrate. | [15] |

| Thymidylate Kinase (TMPK) | L-FMAU-MP | ~100 - 200 | Lower than dTMP | Phosphorylation efficiency is lower for the analog. | [12] |

| Nucleoside Diphosphate Kinase (NDPK) | Various NDPs | Broad | High | Generally high turnover rates for all NDPs. | [16] |

Note: The kinetic parameters can vary significantly depending on the experimental conditions, cell type, and recombinant protein system used. The data for GCV, uridine, and L-FMAU are provided to give a general understanding of the affinities involved in the processes.

V. Experimental Protocols

A. [¹⁸F]-FEAU Cellular Uptake Assay

This protocol is designed to quantify the uptake of radiolabeled FEAU in cultured cells, with and without the expression of HSV1-tk.

Materials:

-

Cells expressing HSV1-tk (e.g., transduced cell line) and a corresponding wild-type control cell line.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

[¹⁸F]-FEAU (specific activity and concentration known).

-

24-well cell culture plates.

-

Scintillation vials and scintillation fluid.

-

Gamma counter or liquid scintillation counter.

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Protein assay kit (e.g., BCA or Bradford).

Procedure:

-

Cell Seeding: Seed both HSV1-tk expressing and wild-type cells into 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Incubate overnight.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed PBS.

-

Initiation of Uptake: Add 500 µL of pre-warmed complete culture medium containing a known concentration of [¹⁸F]-FEAU (e.g., 1 µCi/mL) to each well.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

-

Quantification: Transfer the lysate from each well to a scintillation vial. Measure the radioactivity using a gamma counter.

-

Protein Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Analysis: Express the [¹⁸F]-FEAU uptake as counts per minute (CPM) per microgram of protein (CPM/µg protein) or as a percentage of the initial dose per microgram of protein. Plot the uptake over time for both cell lines to visualize the differential accumulation.

Sources

- 1. Thermodynamics and kinetics of inhibitor binding to human equilibrative nucleoside transporter subtype-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentrative nucleoside transporter 1 (hCNT1) promotes phenotypic changes relevant to tumor biology in a translocation-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cation coupling properties of human concentrative nucleoside transporters hCNT1, hCNT2 and hCNT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterizing Lithium-Mediated Nucleoside Transport by Human Concentrative Nucleoside Transporters 1 and 3 (hCNT1 and hCNT3) | Eureka [journals.library.ualberta.ca]

- 9. DNA polymerase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 12. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphorylation of nucleoside diphosphate kinase at the active site studied by steady-state and time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Preclinical Development: An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of FEAU

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential pharmacokinetic and bioavailability studies for 2'-deoxy-2'-[F-18]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU), a positron emission tomography (PET) tracer with significant potential in gene therapy imaging. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a deeper, mechanistic understanding of the experimental choices and the interpretation of results within the preclinical landscape. We will delve into the critical aspects of study design, from the selection of appropriate animal models to the intricacies of bioanalytical methodologies, ensuring a self-validating system of scientific inquiry. This guide is grounded in authoritative references to provide a robust framework for researchers and drug development professionals navigating the preclinical evaluation of FEAU and similar PET tracers.

Introduction: The Significance of FEAU in Preclinical Imaging

2'-deoxy-2'-[F-18]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil ([18F]FEAU) is a pyrimidine nucleoside analog that has emerged as a promising PET tracer for imaging the expression of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene.[1] The ability to non-invasively monitor the location, magnitude, and duration of transgene expression is paramount for the development and optimization of gene therapies.[2] In vitro studies have demonstrated the high selectivity and uptake of [18F]FEAU in HSVtk-expressing cells, making it a superior candidate compared to other tracers.[2]

A thorough understanding of the pharmacokinetic (PK) and bioavailability profile of FEAU in relevant preclinical models is a prerequisite for its clinical translation. These studies are not merely regulatory hurdles; they provide invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of the tracer, which directly impacts its imaging efficacy and safety profile. This guide will provide a detailed roadmap for conducting and interpreting these crucial preclinical investigations.

Preclinical Pharmacokinetic Studies of FEAU: A Methodological Deep Dive

The primary objective of preclinical pharmacokinetic studies is to characterize what the body does to the drug. For a PET tracer like FEAU, this translates to understanding its journey from the point of administration to its target (HSV1-tk expressing cells) and its eventual elimination from the body.

Selection of Preclinical Models: Rationale and Considerations

The choice of animal models is a critical determinant of the translatability of preclinical data. Rodents, particularly mice and rats, are the most commonly used species for initial pharmacokinetic and biodistribution studies of PET tracers due to their well-characterized physiology, availability, and cost-effectiveness.[3][4]

-

Mice: Often used for initial screening and biodistribution studies. Tumor xenograft models in immunodeficient mice (e.g., nude mice) are instrumental in evaluating the uptake of [18F]FEAU in HSV1-tk expressing tumors.[5]

-

Rats: Their larger size facilitates serial blood sampling, which is crucial for detailed pharmacokinetic profiling. In vivo PET imaging studies in rats have provided valuable data on the biodistribution and excretion pathways of [18F]FEAU.[6]

-

Larger Animal Models (e.g., Dogs): While less common for initial PK studies of PET tracers, larger animals may be used for toxicological assessments. It has been noted that the lethal dose of FEAU is significantly lower in dogs compared to mice, highlighting species-specific differences in toxicity.[7]

Administration Routes: Intravenous and Oral

The intended clinical application dictates the routes of administration to be evaluated preclinically.

-

Intravenous (IV) Administration: As a PET imaging agent, [18F]FEAU is typically administered intravenously to ensure complete bioavailability and rapid distribution.[1] This route bypasses the complexities of absorption and provides a direct measure of the tracer's disposition and clearance.

-

Oral (PO) Administration: While not the primary route for a PET tracer, evaluating oral bioavailability is crucial for understanding the compound's intrinsic absorption characteristics and first-pass metabolism. The oral bioavailability of nucleoside analogs can be limited, and prodrug strategies are often employed to enhance it.[8] Information on the oral bioavailability of FEAU is currently limited in publicly available literature, underscoring the need for such studies. The fluorination of nucleosides can increase lipophilicity, which may influence oral absorption.[9][10]

Experimental Protocol: A Step-by-Step Guide for an Intravenous [18F]FEAU Pharmacokinetic Study in Rats

This protocol outlines a robust methodology for determining the pharmacokinetic profile of [18F]FEAU following intravenous administration in rats.

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per time point), weighing 200-250g.

-

Radiotracer Preparation: Synthesize [18F]FEAU according to established protocols.[1] Ensure high radiochemical purity (>95%) as determined by radio-HPLC.

-

Dose Formulation: Dissolve the purified [18F]FEAU in a sterile, biocompatible vehicle such as isotonic saline. The final injected volume should be appropriate for the animal's weight (e.g., < 1 mL/kg).

-

Administration: Administer a known activity of [18F]FEAU (e.g., 3.7-7.4 MBq) as a bolus injection via the tail vein.

-

Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from a cannulated vessel (e.g., jugular or femoral vein) at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120, and 240 minutes post-injection).

-

Sample Processing: Immediately centrifuge the blood samples to separate plasma.

-

Radioactivity Measurement: Measure the radioactivity in an aliquot of plasma using a calibrated gamma counter.

-

Data Analysis:

-

Plot the plasma radioactivity concentration versus time.

-

Perform non-compartmental or compartmental analysis using appropriate software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

-

Key Pharmacokinetic Parameters

The following parameters are essential for characterizing the pharmacokinetic profile of FEAU:

| Parameter | Description | Importance for FEAU |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the tracer. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption (for non-IV routes). |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the tracer. |

| t1/2 | Elimination half-life | Determines the duration of the tracer in the body and influences imaging time windows. |

| CL | Clearance | Measures the efficiency of tracer removal from the body. |

| Vd | Volume of distribution | Indicates the extent of tracer distribution into tissues. |

Note: Specific values for these parameters for FEAU are not widely available in the current literature and would be the primary output of the described study.

Biodistribution and Tissue Uptake of [18F]FEAU

Biodistribution studies are critical for understanding where the tracer goes in the body, its accumulation in target versus non-target tissues, and its primary routes of elimination.

In Vivo PET Imaging: A Window into Real-Time Distribution

PET imaging provides a non-invasive, dynamic visualization of [18F]FEAU distribution in living animals.[11][12]

Experimental Workflow for [18F]FEAU PET Imaging in a Rodent Tumor Model:

Caption: Workflow for a preclinical [18F]FEAU PET/CT imaging study.

Ex Vivo Biodistribution: Quantitative Tissue Analysis

While PET imaging provides dynamic data, ex vivo biodistribution studies offer a more precise quantification of tracer accumulation in various organs and tissues at specific time points.

Protocol for Ex Vivo Biodistribution of [18F]FEAU in Mice:

-

Animal Groups: Assign mice to different groups, each corresponding to a specific time point post-injection (e.g., 30, 60, 120 minutes).

-

Administration: Inject a known activity of [18F]FEAU intravenously.

-

Tissue Collection: At the designated time point, euthanize the animals and dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor).

-

Sample Processing: Weigh each tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

-

Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Known Biodistribution Profile of [18F]FEAU

In vivo PET imaging studies in rats bearing HSV1-tk positive (RG2TK+) and wild-type (RG2) tumors have revealed key aspects of [18F]FEAU's biodistribution:[6][13]

-

Target Accumulation: Rapid and high accumulation of radioactivity in the HSV1-tk positive tumor.

-

Low Background: Minimal uptake in the wild-type tumor, indicating high specificity.

-

Excretion Pathway: Renal clearance is the predominant route of excretion, with radioactivity observed in the kidneys and urinary bladder.[6]

-

Low Non-Target Organ Uptake: Little to no significant accumulation in the liver and intestine.[6]

Table 1: Representative Biodistribution Data for [18F]FEAU in Rats with RG2TK+ Tumors (2 hours post-injection)

| Tissue | Uptake (%ID/cm³) |

| RG2TK+ Tumor | 3.3 ± 1.0 |

| RG2 (Wild-Type) Tumor | 0.28 ± 0.07 |

Data adapted from a study by Tjuvajev et al. (2002).[13]

Metabolism and Bioavailability of FEAU

Investigating the Metabolic Fate of FEAU

Understanding the metabolism of FEAU is crucial for interpreting PET images accurately, as radiolabeled metabolites can contribute to the overall signal and potentially confound the quantification of the parent tracer.

Methodology for Metabolite Analysis:

-

Sample Collection: Collect plasma and urine samples at various times after [18F]FEAU administration.

-

Sample Preparation: Precipitate proteins from plasma samples.

-

Chromatographic Separation: Analyze the samples using radio-HPLC.

-

Metabolite Identification: Compare the retention times of the radioactive peaks with that of the parent [18F]FEAU standard.

While specific metabolites of FEAU have not been extensively reported in the literature, for nucleoside analogs, metabolic pathways can include phosphorylation, deglycosylation, and modifications to the base or sugar moiety.

Determining the Oral Bioavailability of FEAU

Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. For nucleoside analogs, oral bioavailability can be variable and is often a target for optimization through medicinal chemistry efforts.[8]

Protocol for an Oral Bioavailability Study in Rats:

-

Animal Groups: Two groups of rats are required: one for intravenous administration and one for oral administration.

-

IV Group: Administer a known dose of FEAU intravenously and collect serial blood samples to determine the AUCIV.

-

Oral Group: Administer a known dose of FEAU orally (via gavage) and collect serial blood samples to determine the AUCPO.

-

Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, is required to measure the concentration of the non-radiolabeled FEAU in plasma.

-

Calculation of Bioavailability: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

The fluorine atom in FEAU may enhance its metabolic stability, which could positively influence its oral bioavailability compared to non-fluorinated analogs.[9] However, experimental data is needed to confirm this.

Conclusion and Future Directions

The preclinical pharmacokinetic and bioavailability evaluation of [18F]FEAU is a cornerstone of its development as a clinical PET imaging agent. The available data indicates a favorable biodistribution profile with high uptake in target tissues and rapid renal clearance.[6] However, a more comprehensive understanding of its pharmacokinetic parameters, metabolic fate, and oral bioavailability is still needed.

Future research should focus on:

-

Conducting detailed pharmacokinetic studies in multiple preclinical species to determine key parameters such as half-life and clearance.

-

Identifying and characterizing the metabolites of FEAU to ensure that the PET signal accurately reflects the concentration of the parent tracer.

-

Investigating the oral bioavailability of FEAU and exploring potential prodrug strategies to enhance it if necessary.

By systematically addressing these aspects, the scientific community can pave the way for the successful clinical translation of [18F]FEAU, ultimately enhancing our ability to monitor and refine gene therapies.

References

-

Buursma, A. R., et al. (2005). 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 32(12), 1433-1441. Available from: [Link]

-

Cai, H., et al. (2012). Radiosynthesis and pharmacokinetics of [18F]fluoroethyl bufalin in hepatocellular carcinoma-bearing mice. Cancer Biotherapy & Radiopharmaceuticals, 27(10), 665-672. Available from: [Link]

-

Cal-Gonzalez, J., et al. (2021). PET imaging and quantification of small animals using a clinical SiPM-based camera. EJNMMI Physics, 8(1), 73. Available from: [Link]

-

Dearling, J. L., et al. (2011). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology, 13(4), 735-742. Available from: [Link]

-

Faraj, A., et al. (1994). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 38(3), 433-440. Available from: [Link]

-

Ghareb, N., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(6), 1286. Available from: [Link]

-

Hui, J. P., et al. (2009). Comparative pharmacokinetics of perfluorobutyrate in rats, mice, monkeys, and humans and relevance to human exposure via drinking water. Toxicological Sciences, 109(2), 187-201. Available from: [Link]

-

Serganova, I., et al. (2005). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine, 46(8), 1373-1382. Available from: [Link]

-

Tjuvajev, J. G., et al. (2002). Imaging of HSV-tk reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes. Journal of Nuclear Medicine, 43(8), 1072-1083. Available from: [Link]

-

Hellsberg, E., et al. (2021). [18F]Fluoride uptake in various bone types and soft tissues in rat. ResearchGate. Available from: [Link]

-

DeGrado, T. R., et al. (2002). Pharmacokinetics and radiation dosimetry of 18F-fluorocholine. Journal of Nuclear Medicine, 43(1), 92-96. Available from: [Link]

-

Boudjelal, M., et al. (2017). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Current Pharmaceutical Design, 23(39), 6081-6101. Available from: [Link]

-

Li, X., et al. (2022). Pharmacokinetics and relative bioavailability study of two cefquinome sulfate intramammary infusions in cow milk. Frontiers in Veterinary Science, 9, 1009185. Available from: [Link]

-

Sirsi, S. R., et al. (2014). Assessment of the biodistribution of an [(18) F]FDG-loaded perfluorocarbon double emulsion using dynamic micro-PET in rats. NMR in Biomedicine, 27(3), 326-335. Available from: [Link]

-

Li, Y., et al. (2022). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Neurology, 13, 856760. Available from: [Link]

-

Cal-Gonzalez, J., et al. (2021). PET imaging and quantification of small animals using a clinical SiPM-based camera. ResearchGate. Available from: [Link]

-

Hellsberg, E., et al. (2021). [18F]Fluoride uptake in various bone types and soft tissues in rat. Åbo Akademi University. Available from: [Link]

-

J.P. Holland, et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA - Online Research @ Cardiff. Available from: [Link]

-

Alauddin, M. M., et al. (2004). Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression. Nuclear Medicine and Biology, 31(4), 399-405. Available from: [Link]

-

Cristofol, C., et al. (2020). Comparative pharmacokinetics and pharmacokinetic/pharmacodynamic analysis by nonlinear mixed-effects modeling of cefquinome in nonpregnant, pregnant, and lactating goats after intravenous and intramuscular administration. Journal of Veterinary Pharmacology and Therapeutics, 43(4), 361-372. Available from: [Link]

-

Ponomarev, V., et al. (2004). Pre-clinical evaluation of 124I-FIAU and 18F-FIAU for the assessment of the HSV1-tk reporter gene expression with PET. Journal of Nuclear Medicine, 45(5 Supplement), 22P. Available from: [Link]

-

Parent, A., et al. (2021). Preclinical Evaluation of [18F]FACH in Healthy Mice and Piglets: An 18F-Labeled Ligand for Imaging of Monocarboxylate Transporters with PET. Pharmaceuticals (Basel), 14(11), 1175. Available from: [Link]

-

Liang, Q., et al. (2007). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols, 2(1), 128-134. Available from: [Link]

-

Jones, C. K., et al. (2014). Evaluation of 2-[18F]fluoroacetate kinetics in rodent models of cerebral hypoxia–ischemia. Journal of Cerebral Blood Flow & Metabolism, 34(2), 253-262. Available from: [Link]

-

Chen, Y., et al. (2022). Human biodistribution and radiation dosimetry for the tau tracer [18F]Florzolotau in healthy subjects. European Journal of Nuclear Medicine and Molecular Imaging, 49(5), 1633-1642. Available from: [Link]

-

Koole, M., et al. (2012). Pharmacokinetics of [¹⁸F]flutemetamol in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease. European Journal of Nuclear Medicine and Molecular Imaging, 39(7), 1143-1154. Available from: [Link]

-

Li, Z., et al. (2011). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Current Radiopharmaceuticals, 4(1), 24-30. Available from: [Link]

-

Hellsberg, E., et al. (2021). [F]Fluoride uptake in various bone types and soft tissues in rat. ResearchGate. Available from: [Link]

-

Huisman, M. (2020). Basic (Physics) Principles of Quantification Using PET. YouTube. Available from: [Link]

-

Li, F., et al. (2008). Therapeutic use of fluorinated nucleosides - progress in patents. Expert Opinion on Therapeutic Patents, 18(11), 1247-1262. Available from: [Link]